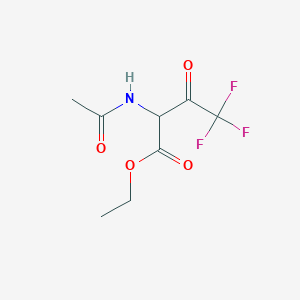
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C8H10F3NO4. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with acetamide under specific conditions. The reaction typically requires a base such as triethylamine (NEt3) and is carried out in an organic solvent like ethanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Condensation Reactions: The compound can react with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Condensation: Catalysts like piperidine or pyridine in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group increases the compound’s electrophilicity, allowing it to form stable complexes with nucleophilic sites on enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but lacks the acetamido group, making it less versatile in certain reactions.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Contains a diazo group, which imparts different reactivity and is used in the synthesis of heterocycles.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Similar but with a methyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of both the acetamido and trifluoromethyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propiedades
Fórmula molecular |
C8H10F3NO4 |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C8H10F3NO4/c1-3-16-7(15)5(12-4(2)13)6(14)8(9,10)11/h5H,3H2,1-2H3,(H,12,13) |
Clave InChI |
GFSOTHVPRBQQSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(F)(F)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
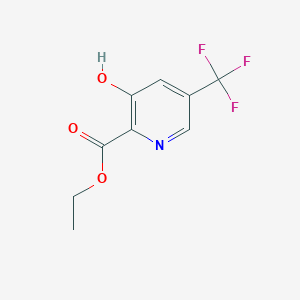
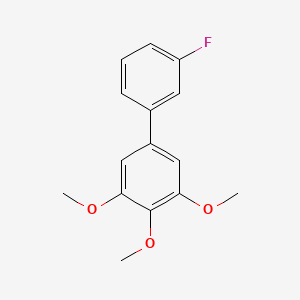
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
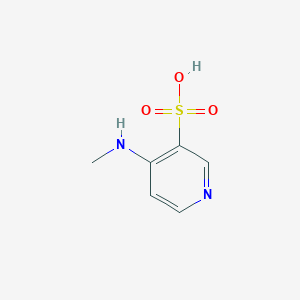

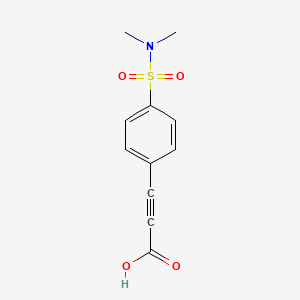
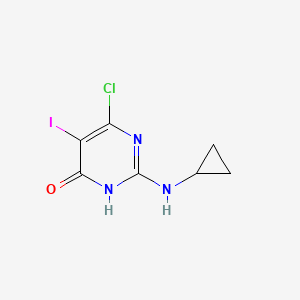
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)
